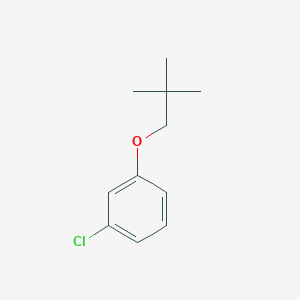

1-Chloro-3-(2,2-dimethylpropoxy)benzene

Description

Properties

IUPAC Name |

1-chloro-3-(2,2-dimethylpropoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO/c1-11(2,3)8-13-10-6-4-5-9(12)7-10/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYRBZOSBHNURI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

Nucleophilic aromatic substitution (NAS) is a cornerstone for synthesizing aryl ethers. For 1-chloro-3-(2,2-dimethylpropoxy)benzene, the reaction involves displacing a halogen (e.g., Cl, Br) on the aromatic ring with a neopentyloxy group (2,2-dimethylpropoxide). The aromatic ring must be activated toward nucleophilic attack, typically via electron-withdrawing groups (EWGs) such as nitro or chloro substituents. For example, 1-chloro-3-nitrobenzene could act as a substrate, where the nitro group meta to the chlorine enhances reactivity.

Catalytic System and Conditions

Phase-transfer catalysts (PTCs) like benzyltrimethylammonium chloride (BTMAC) or tetrabutylammonium bromide (TBAB) are critical for facilitating reactions between aqueous alkoxide ions and organic-phase aryl halides. In a typical setup (Figure 1):

-

Substrate : 1-Chloro-3-bromobenzene (or 1-chloro-3-iodobenzene for enhanced reactivity).

-

Alkoxide precursor : Neopentyl alcohol (2,2-dimethylpropan-1-ol) deprotonated by NaOH or KOH.

Table 1: Optimized Parameters for NAS with PTCs

Challenges and Mitigation

-

Steric hindrance : The bulky neopentyl group may slow substitution. Mitigation includes using more reactive aryl iodides or elevated temperatures.

-

Byproducts : Competing elimination or diaryl ether formation. Excess alkoxide and controlled temperature minimize these.

Ullmann-Type Coupling for Aryl Ether Formation

Copper-Catalyzed Coupling

Ullmann reactions enable C–O bond formation between aryl halides and alcohols using copper catalysts. This method is advantageous for less-activated substrates. For this compound:

-

Substrate : 1-Chloro-3-iodobenzene (enhanced reactivity vs. bromide).

-

Catalyst : CuI or CuBr with ligands (e.g., 1,10-phenanthroline).

-

Base : Cs₂CO₃ or K₃PO₄.

Table 2: Ullmann Coupling Conditions

Advantages Over NAS

Mitsunobu Reaction for Ether Synthesis

Direct Etherification of Phenols

The Mitsunobu reaction couples phenols with alcohols using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). For this compound:

-

Substrate : 3-Chlorophenol.

-

Alcohol : Neopentyl alcohol.

-

Conditions : THF, 0–25°C, 4–12 hours.

Table 3: Mitsunobu Reaction Parameters

Limitations

-

Cost : DEAD and PPh₃ are expensive for industrial use.

-

Scale-up challenges : Exothermic nature requires careful temperature control.

Comparative Analysis of Methods

Table 4: Method Comparison for Industrial Feasibility

| Method | Cost | Scalability | Yield | Environmental Impact |

|---|---|---|---|---|

| NAS with PTCs | Low | High | 75–90% | Moderate (solvents) |

| Ullmann Coupling | Moderate | Moderate | 65–80% | High (Cu waste) |

| Mitsunobu Reaction | High | Low | 70–85% | Low |

Chemical Reactions Analysis

1-Chloro-3-(2,2-dimethylpropoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding phenolic derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated products. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and palladium catalysts.

Scientific Research Applications

1-Chloro-3-(2,2-dimethylpropoxy)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(2,2-dimethylpropoxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Below is a comparative analysis of key structural analogs:

Key Observations :

Reactivity Trends :

Physical Properties

Key Insights :

Q & A

Q. What are the common synthetic routes for preparing 1-Chloro-3-(2,2-dimethylpropoxy)benzene?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A feasible route is reacting 3-chlorophenol with 1-chloro-2,2-dimethylpropane under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent like DMF at elevated temperatures (80–100°C). The base deprotonates the phenol, enabling alkoxide formation, which displaces the chloride on the 2,2-dimethylpropyl precursor. Alternative routes may use Mitsunobu conditions (e.g., DIAD, PPh₃) for sterically hindered substrates .

Q. How is the compound characterized post-synthesis to confirm purity and structure?

- Methodological Answer : Characterization involves:

- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm, tert-butyl group at δ 1.3–1.4 ppm).

- LCMS/HPLC : Retention time (e.g., ~1.61 minutes under TFA-modified conditions) and mass spectrometry (e.g., [M+H]+ ion matching theoretical m/z 214.7) confirm molecular weight and purity .

- Elemental Analysis : Validates C, H, Cl, and O percentages.

Q. What solvents and reaction conditions optimize yield for introducing the 2,2-dimethylpropoxy group?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of phenolic intermediates. Elevated temperatures (80–120°C) and prolonged reaction times (12–24 hrs) improve conversion. Catalytic KI or phase-transfer agents (e.g., tetrabutylammonium bromide) may accelerate SNAr by stabilizing transition states .

Advanced Research Questions

Q. What factors influence regioselectivity during alkoxy substitution on chlorobenzene derivatives?

- Methodological Answer : Regioselectivity is governed by:

- Directing Effects : The chloro group at position 1 is meta-directing, favoring substitution at position 3.

- Steric Hindrance : Bulky 2,2-dimethylpropoxy groups may hinder para substitution. Computational modeling (e.g., DFT calculations) predicts transition-state geometries and activation barriers, aligning with experimental outcomes .

- Catalysis : Lithium chloride in LDA-mediated reactions can alter aggregation states of intermediates, modulating selectivity .

Q. How does the steric bulk of the 2,2-dimethylpropoxy group impact reactivity in further functionalization?

- Methodological Answer : The tert-butyl group:

- Reduces Electrophilicity : Steric shielding lowers susceptibility to electrophilic attack (e.g., nitration, sulfonation).

- Directs Reactions : Ortho/para positions become inaccessible, forcing meta-substitution. Kinetic studies using Hammett plots or competition experiments quantify steric vs. electronic effects .

Q. What computational tools predict reaction pathways for synthesizing this compound?

- Methodological Answer : Tools like CC-DPS (Chemical Compounds Deep Profiling Services) use QSPR models and neural networks to:

Q. How can contradictory analytical data (e.g., NMR vs. LCMS) be resolved?

- Methodological Answer : Contradictions arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.